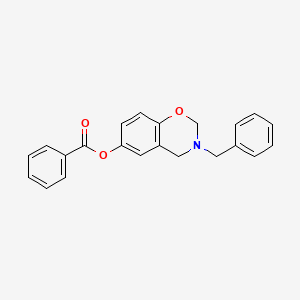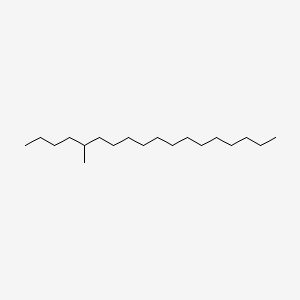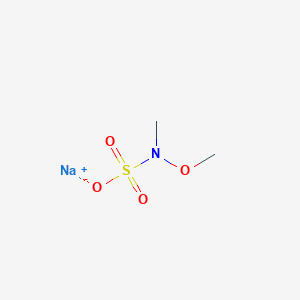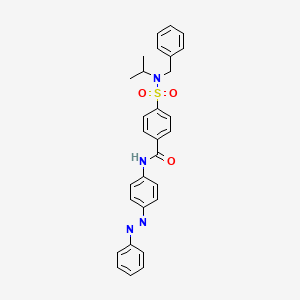
3-benzyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl benzoate is a compound belonging to the benzoxazine family Benzoxazines are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl benzoate typically involves the reaction of benzylamine with salicylaldehyde to form a Schiff base, which is then cyclized to form the benzoxazine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of benzoxazine compounds often employs microwave-assisted synthesis due to its advantages in terms of reaction speed, yield, and environmental friendliness. This method involves the use of microwave irradiation to heat the reaction mixture, which significantly reduces the reaction time and improves the overall efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
3-benzyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoxazine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can introduce various functional groups into the benzoxazine ring .
Applications De Recherche Scientifique
3-benzyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl benzoate has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential anti-inflammatory, antibacterial, and anticancer activities.
Materials Science: Benzoxazine compounds are used in the development of advanced materials such as polymers and resins due to their thermal stability and mechanical properties.
Industrial Chemistry: The compound is used as a precursor for the synthesis of other bioactive molecules and as a building block in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-benzyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-dihydro-2H-1,3-benzoxazine: A parent compound with similar structural features but lacking the benzyl and benzoate groups.
3-benzyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl acetate: A similar compound with an acetate group instead of a benzoate group.
Uniqueness
3-benzyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl benzoate is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the benzyl and benzoate groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
6642-12-2 |
|---|---|
Formule moléculaire |
C22H19NO3 |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
(3-benzyl-2,4-dihydro-1,3-benzoxazin-6-yl) benzoate |
InChI |
InChI=1S/C22H19NO3/c24-22(18-9-5-2-6-10-18)26-20-11-12-21-19(13-20)15-23(16-25-21)14-17-7-3-1-4-8-17/h1-13H,14-16H2 |
Clé InChI |
KFRJDNFDPOCDFU-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2)OC(=O)C3=CC=CC=C3)OCN1CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethyl-4-methylspiro[4.4]non-3-en-2-one](/img/structure/B14149013.png)

![N-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14149029.png)
![2-[4-(Methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B14149037.png)



![4-[(2E)-2-benzylidenehydrazinyl]-6-methylpyrimidin-2-amine](/img/structure/B14149060.png)
![4-Fluorobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14149062.png)

![1-Isobutyl-6-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid](/img/structure/B14149070.png)
![2-[(2-chloro-7H-purin-6-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B14149076.png)
![1-[(2-Chlorobenzoyl)amino]-3-methylthiourea](/img/structure/B14149080.png)
![5-[3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B14149083.png)
